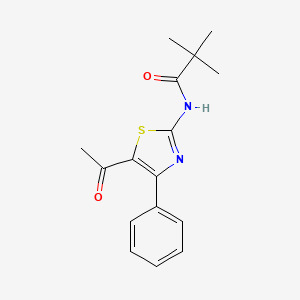
N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide” is a chemical compound that contains a thiazole ring, which is a type of heterocycle. Thiazole rings are found in many biologically active compounds and have been the subject of extensive research . The compound also contains an amide group, which is common in many drugs and biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as NMR, FTIR, and elemental analysis . These techniques can provide information about the types of atoms in the compound and their arrangement.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions take place. Thiazole compounds are known to undergo various types of reactions, including donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. Thiazole compounds are known to exhibit a range of properties, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities .Applications De Recherche Scientifique
Cystic Fibrosis Therapy
N-(5-acetyl-4-phenylthiazol-2-yl)pivalamide derivatives have been investigated for their potential in cystic fibrosis therapy. A study found that specific analogues of this compound demonstrated significant activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This research highlights the compound's potential in the development of treatments for cystic fibrosis by improving the function of CFTR proteins at the cellular level (G. Yu et al., 2008).
Molecular Characteristics and Enzyme Inhibition
Another study focused on the synthesis and evaluation of N-((4-acetylphenyl)carbamothioyl)pivalamide for its molecular characteristics and biological activities. The research demonstrated that this compound exhibits significant enzyme inhibition activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for treating conditions associated with enzyme dysfunction (A. Saeed et al., 2022).
Antibacterial Evaluation
The antibacterial activity of this compound derivatives was explored in another study. It was found that certain compounds within this class showed high inhibitory activity against a range of Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents (Abeer N. Al-Romaizan, 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10(19)13-12(11-8-6-5-7-9-11)17-15(21-13)18-14(20)16(2,3)4/h5-9H,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKJDJUOPVPWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2827895.png)
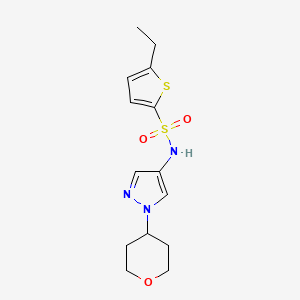
![4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B2827900.png)

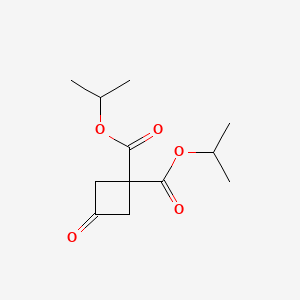
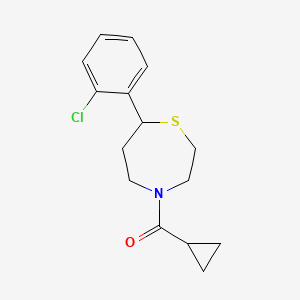
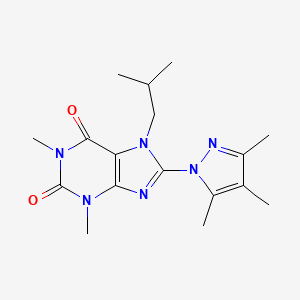
![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2827911.png)
![5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B2827912.png)
![2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2827913.png)
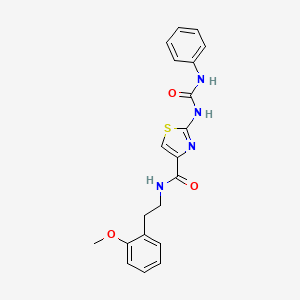
![3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2827915.png)

![3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)